molecular formula C10H10O3 B021139 Chroman-6-carboxylic acid CAS No. 103203-84-5

Chroman-6-carboxylic acid

Cat. No. B021139
M. Wt: 178.18 g/mol
InChI Key: IFKANGOXGBPILW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chroman-6-carboxylic acid and its derivatives involves various strategies, including biocatalytic approaches and traditional organic synthesis. One method includes the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids, highlighting the versatility of chroman derivatives in synthesizing complex molecules with high stereocontrol (Aceña et al., 2012).

Molecular Structure Analysis

The molecular structure of chroman-6-carboxylic acid is pivotal in its chemical reactivity and biological activity. Studies on similar chromone compounds reveal that the chromone skeleton exhibits significant antioxidant activities, indicating the importance of the core structure in mediating these effects (Kladna et al., 2014).

Chemical Reactions and Properties

Chroman-6-carboxylic acid participates in various chemical reactions, including decarboxylative transformations where the carboxylic acid group is replaced by extrusion of CO2. This process underscores the reactivity of the carboxylic acid moiety and its potential in synthetic chemistry for generating structurally diverse compounds (Rahaman et al., 2023).

Scientific Research Applications

  • Antioxidant Properties : 6-Hydroxychroman-2-carboxylic acids, a category that includes chroman-6-carboxylic acid derivatives, are effective antioxidants in animal fats, vegetable oils, and emulsion systems. The tetramethyl compound, in particular, has been identified as the most effective (Scott et al., 1974).

  • Insulin-Mimetic Agent : A chromium(III) complex with 1-hydroxy-2-pyridinone-6-carboxylic acid, related to chroman-6-carboxylic acid, has shown potential in lowering plasma glucose levels in vivo, indicating its use as an insulin-mimetic agent (Yasarawan et al., 2013).

  • Synthesis of Pharmaceutical Agents : Chroman-6-carboxylic acid derivatives are used in the synthesis of various pharmaceutical agents. For instance, 6-substituted 2-(aminomethyl)chromans can be synthesized from chroman 2-carboxylic acid precursors, offering potential for chroman-derived pharmaceuticals (Zhang et al., 2004).

  • Anti-inflammatory Effects : Certain chroman compounds, like Chroma KL-1156, inhibit LPS-induced nitric oxide production and NF-kappaB activation, demonstrating anti-inflammatory effects (Kim et al., 2004).

  • Catalysis and Organic Synthesis : Chroman-6-carboxylic acid derivatives are useful in organic synthesis and catalysis. An example is the efficient synthesis of 1,2,4-aryl triazoles and 4-thiazolidinones bearing a 6-fluorochroman nucleus (Vekariya et al., 2014).

  • Liquid Crystal Technology : Optically active 2-methylchroman derivatives have potential as new chiral dopants for nematic liquid crystals, indicating applications in display technologies (Shitara et al., 2000).

  • Discovery of Multitarget-directed Ligands : The optimization of the synthetic route of chromone-2-carboxylic acids, closely related to chroman-6-carboxylic acid, enhances the discovery process of multitarget-directed ligands in medicinal chemistry (Cagide et al., 2019).

  • Biological Oxidation Studies : The study of oxidation of α-tocopherol model compounds, such as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, helps in understanding biological oxidation processes (Nishikimi & Machlin, 1975).

Safety And Hazards

According to the safety data sheet, Chroman-6-carboxylic acid is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . Protective measures such as wearing chemical impermeable gloves, ensuring adequate ventilation, and avoiding dust formation are recommended .

Future Directions

The production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) currently depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

3,4-dihydro-2H-chromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKANGOXGBPILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424707
Record name Chroman-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-6-carboxylic acid

CAS RN

103203-84-5
Record name 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103203-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chroman-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1-(3,4-dihydro-2H-chromen-6-yl)ethanone (3.80 g, 22.0 mmol) and sodium hypochlorite [150 mL of a 6.0% aqueous solution, (Clorox brand of bleach)] in a 55° C. oil bath is stirred for 2 h. The mixture (now homogeneous) is cooled to rt and solid sodium bisulfite is added until a clear color persisted. HCl (ca 15 mL of a 6.0 M aqueous solution) is added, followed by extraction with EtOAc. The organic layer is washed with brine, dried (MgSO4), filtered, and concentrated in vacuo to afford 3.10 g (82%) of chromane-6-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 12.55, 7.67, 7.6, 6.79, 4.20, 2.77, 1.96-1.90.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
B Lindström, B Lüning, C Enzell, M Tricker… - Acta Chem …, 1972 - actachemscand.org
… 3 and 2,2-dimethyl-6-methoxycarbonyl-8methoxychroman (II), indistinguishable from an authentic sample obtained by methylation of 2,2-dimethyl-8-methoxychroman-6-carboxylic acid.…
Number of citations: 8 actachemscand.org
AI Dar, G Masar, V Jadhaw, SK Bansal… - journal of pharmacy …, 2013 - Elsevier
… The oxidized product was identified as; 8-methoxy-2,2-dimethyl-chroman-6-carboxylic acid … 8-methoxy-2,2-dimethyl-chroman-6-carboxylic acid, mp 179–180, molecular formula C 13 H …
Number of citations: 15 www.sciencedirect.com
GP Ellis - Chemistry of Heterocyclic Compounds: Chromans …, 1981 - Wiley Online Library
… When the phenol also has a carboxyl group, this method leads to a chroman carboxylic acid, for example, 2,2-dimethylchroman-6-carboxylic acid (l).' …
Number of citations: 3 onlinelibrary.wiley.com
JM Batista Jr, AA Lopes, DL Ambrósio… - Biological and …, 2008 - jstage.jst.go.jp
… (2S)-8-Isopentyl-2-methyl-2-(4-methylpentyl)chroman-6carboxylic acid (6): Amorphous solid. 1H-NMR (CDCl3, 500 MHz) d: 1.79 (1H, m, H-3), 1.85 (1H, m, H-3), 2.80 (2H, dd, J 14.0, 8.0…
Number of citations: 113 www.jstage.jst.go.jp
VY Sosnovskikh, BI Usachev… - The Journal of …, 2003 - ACS Publications
… 4-Oxo-2,2-bis(trifluoromethyl)chroman-6-carbaldehyde (5a) and 4-oxo-2,2-bis(trifluoromethyl)chroman-6-carboxylic acid (5b). The title compounds were obtained by using a slight …
Number of citations: 96 pubs.acs.org
JE Parra Amin, LE Cuca… - Natural product …, 2021 - Taylor & Francis
… Citation2011); also, 2-(4’, 8’-dimethyl-nona-3’,7’-dienyl)-2-methyl-4-oxo-chroman-6-carboxylic acid had an [α] 22 D = +8.5 (c 0.1 CHCl 3 ) (Valdivia et al. Citation2008). Therefore, the S …
Number of citations: 19 www.tandfonline.com
M Teng, TT Duong, AT Johnson, ES Klein… - Journal of medicinal …, 1997 - ACS Publications
… 8-Bromo-2,2-dimethyl-4-(4-methylphenyl)-4(2H)-chroman-6-carboxylic Acid (20). To a solution of 19 (189 mg, 0.51 mmol) in EtOH (15 mL) and THF (10 mL) was added 20% aqueous …
Number of citations: 92 pubs.acs.org
S Badal, M Shields, R Delgoda - Enzym. Inhib. Bioapplications, 2012 - books.google.com
Cytochrome P450 (CYP) is a heme containing enzyme superfamily that catalyzes the oxidative biotransformation of lipophilic substrates to hydrophilic metabolites facilitating their …
Number of citations: 10 books.google.com
D Back, TJ O'Donnell, K Axt, J Gurr, J Vanegas… - 2023 - chemrxiv.org
… 12 but using chroman-6carboxylic acid (13) as the substrate. Chroman-6-carboxylic acid (13… The failure to convert chroman-6-carboxylic acid (13) and 4-hydroxybenzoic acid (8) into the …
Number of citations: 2 chemrxiv.org
R Sharma - 2012 - books.google.com
… -penta-1, 3-dienyl)-chroman-6-carboxylic acid isolated from Peperomia amplexicaulis. New … 4-methylpenta-1, 3-dienyl)-chroman-6-carboxylic acid for CYP 1B1 in search of safer herbal …
Number of citations: 57 books.google.com

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